molecular formula C22H18ClN3O2S B2577748 N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207029-94-4

N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2577748
CAS No.: 1207029-94-4
M. Wt: 423.92
InChI Key: VXSYMEMBHIJNQM-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative featuring a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methylphenyl group and at position 3 with an acetamide moiety linked to a 2-chlorobenzyl group. This scaffold is pharmacologically significant due to its structural similarity to kinase inhibitors and antimicrobial agents. The 4-oxo group enhances hydrogen-bonding interactions with biological targets, while the chlorobenzyl and methylphenyl substituents contribute to lipophilicity and target selectivity .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-14-6-8-15(9-7-14)17-12-29-21-20(17)25-13-26(22(21)28)11-19(27)24-10-16-4-2-3-5-18(16)23/h2-9,12-13H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSYMEMBHIJNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorobenzyl and methylphenyl groups enhances its pharmacological profile. Its molecular formula is C23H20ClN3O2SC_{23}H_{20}ClN_3O_2S with a molecular weight of approximately 484.03 g/mol.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related thieno[3,2-d]pyrimidine derivatives showed promising results against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of nucleic acid synthesis.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli16 µg/mL
Compound BS. aureus8 µg/mL
N-(2-chlorobenzyl)...P. aeruginosa32 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In one study, it was found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study:
In vitro tests on breast cancer cell lines demonstrated that the compound reduced cell viability by approximately 60% at a concentration of 25 µM after 48 hours. This was attributed to its ability to interfere with the cell cycle and promote apoptotic processes.

3. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in disease pathways. Notably, it showed significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's.

EnzymeIC50 (µM)
Acetylcholinesterase5.5
Cyclooxygenase-1 (COX-1)12.0

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest: Induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction: Activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Enzyme Inhibition: Competes with substrates at enzyme active sites, particularly AChE.

Comparison with Similar Compounds

a) 2-[7-(4-Fluorophenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]-N-(3-Methoxybenzyl)Acetamide

  • Key Differences : Substitution at position 7 with a 4-fluorophenyl group and at the acetamide side chain with a 3-methoxybenzyl group.
  • The methoxy group improves solubility but may reduce membrane permeability compared to the chloro substituent in the target compound .
  • Molecular Weight : 423.462 g/mol vs. 409.888 g/mol for the target compound .

b) N-(2-Chloro-4-Methylphenyl)-2-{4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-3-Yl}Acetamide

  • Key Differences : A 2-chloro-4-methylphenyl group replaces the 2-chlorobenzyl in the acetamide side chain.
  • Impact: The additional methyl group may enhance steric hindrance, affecting binding to hydrophobic pockets.

Analogues with Alternative Linkages

a) 2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-Yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide

  • Key Differences: A sulfanyl (-S-) bridge replaces the oxygen in the thienopyrimidine core.
  • This compound demonstrated moderate antimicrobial activity in vitro .

Analogues with Heterocyclic Modifications

a) N-(3-tert-Butylisoxazol-5-Yl)-2-(2-Methyl-4-Oxo-Thieno[3,2-d]Pyrimidin-3(4H)-Yl)Acetamide

  • Key Differences : Incorporates a tert-butylisoxazole group in the acetamide side chain.
  • Impact : The bulky tert-butyl group may improve selectivity for kinase targets like FMS-related tyrosine kinase 3 (FLT3). Reported IC₅₀ values range from 0.8–1.2 µM in cancer cell lines .

b) N-(2-(4-Chlorophenyl)-4-Oxothiazolidin-3-Yl)-2-(4-Oxo-5-(Thiophen-2-Yl)Thieno[2,3-d]Pyrimidin-3(4H)-Yl)Acetamide

  • Key Differences: A thiazolidinone ring replaces the benzyl group, and a thiophene is added at position 4.
  • Impact: The thiazolidinone moiety introduces additional hydrogen-bonding sites, enhancing anti-breast cancer activity (IC₅₀: 9.3 µM vs. 12.5 µM for doxorubicin) .

Comparative Data Table

Compound Name / ID Core Structure Position 7 Substituent Acetamide Side Chain Molecular Weight (g/mol) Key Activity/Notes Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl N-(2-Chlorobenzyl) 409.888 Kinase inhibition (hypothesized)
2-[7-(4-Fluorophenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]-N-(3-Methoxybenzyl)Acetamide Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl N-(3-Methoxybenzyl) 423.462 Improved solubility
2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-Yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide Thieno[3,2-d]pyrimidin-4-one - Sulfanyl linkage + 4-methylphenyl 449.940 Antimicrobial activity
N-(2-(4-Chlorophenyl)-4-Oxothiazolidin-3-Yl)-2-(4-Oxo-5-(Thiophen-2-Yl)Thieno[2,3-d]Pyrimidin-3(4H)-Yl)Acetamide Thieno[2,3-d]pyrimidin-4-one Thiophen-2-yl Thiazolidinone + 4-chlorophenyl 503.000 Anti-breast cancer (IC₅₀: 9.3 µM)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including cyclocondensation and amide coupling. Key parameters include:

  • Solvent systems : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
  • Catalysts : Pd-based catalysts for coupling reactions or acidic/basic conditions for cyclization .
  • Temperature control : 80–120°C for thienopyrimidine ring formation, with lower temperatures (0–25°C) for amide bond formation .
    Methodological recommendation : Use HPLC to monitor intermediate purity (>95%) and NMR to confirm structural integrity at each step .

Q. How is the compound characterized for structural and purity validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-chlorobenzyl group at δ 4.5–5.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z: ~470–480 g/mol) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks in analogues (e.g., similar pyrimidine derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across analogues?

Discrepancies in activity (e.g., anti-cancer vs. antiviral) arise from substituent variations (e.g., 4-methylphenyl vs. fluorophenyl groups).

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogues with differing substituents (Table 1) .
  • Molecular docking : Map interactions with targets like kinases or DNA topoisomerases to explain divergent activities .

Q. Table 1: Biological Activity of Structural Analogues

Substituent (R1/R2)Target Activity (IC₅₀, μM)Source
4-Methylphenyl/Cl1.2 (Kinase X)
4-Fluorophenyl/Cl0.8 (Topoisomerase II)

Q. How to design experiments to elucidate the mechanism of action?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to suspected protein targets (e.g., EGFR kinase) .
  • Cellular assays : Measure apoptosis (Annexin V) or cell-cycle arrest (flow cytometry) in cancer cell lines .
  • Contradiction analysis : Use siRNA knockdown to confirm target specificity if off-target effects are observed .

Q. What methodologies optimize bioavailability and pharmacokinetics?

  • LogP adjustments : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity (calculated LogP ~3.5 for parent compound) .
  • Metabolic stability : Use liver microsomes to identify labile sites (e.g., oxidation of thienopyrimidine core) .

Q. How to address crystallization challenges for X-ray studies?

  • Co-crystallization : Use protein targets (e.g., kinases) to stabilize the compound in crystal lattices .
  • Solvent screening : Test 2-methyltetrahydrofuran or tert-butanol for improved crystal growth .

Contradictions and Limitations in Current Research

Q. Why do some analogues show conflicting cytotoxicity profiles?

  • Example : Chlorine at the 2-position (vs. 4-position) on the benzyl group reduces potency due to steric hindrance .
  • Resolution : Perform 3D-QSAR modeling to map steric/electronic effects .

Q. How reliable are computational predictions for this compound?

  • Limitation : Density Functional Theory (DFT) may underestimate solvation effects.
  • Recommendation : Validate docking results with experimental binding assays (e.g., ITC) .

Methodological Guidelines

  • Data reproducibility : Report reaction conditions (e.g., inert atmosphere) to mitigate batch variability .

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